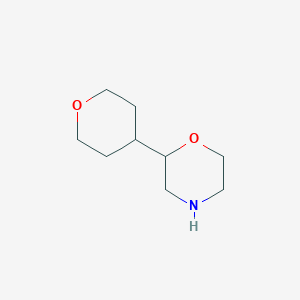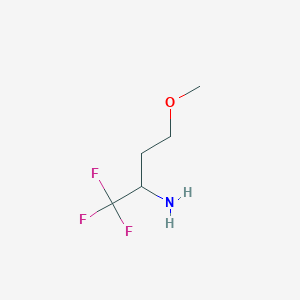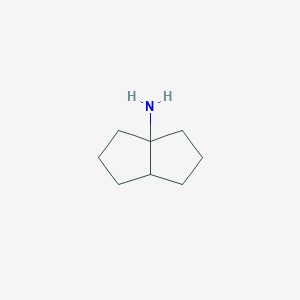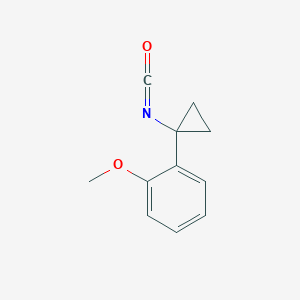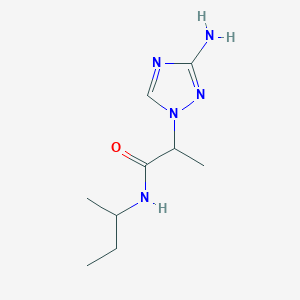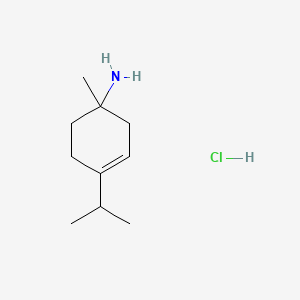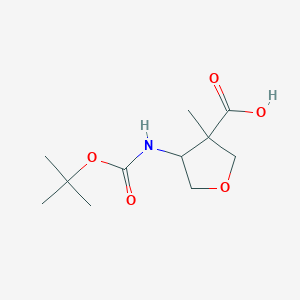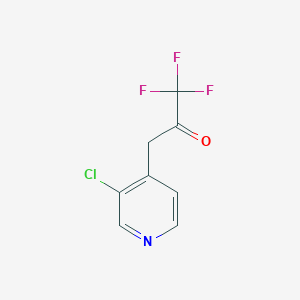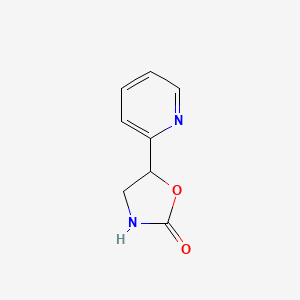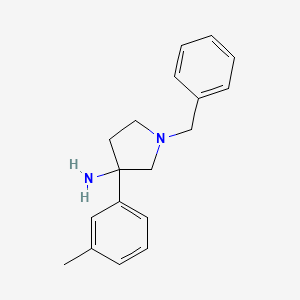
1-Benzyl-3-(m-tolyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(m-tolyl)pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are nitrogen-containing heterocyclic compounds. This compound features a benzyl group attached to the nitrogen atom of the pyrrolidine ring and a tolyl group (m-tolyl) attached to the third carbon of the pyrrolidine ring. Pyrrolidines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(m-tolyl)pyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpyrrolidine with m-tolylamine under appropriate conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(m-tolyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzyl and tolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-Benzyl-3-(m-tolyl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(m-tolyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-pyrrolidinol: A related compound with a hydroxyl group instead of the tolyl group.
1-Benzyl-2-pyrrolidinone: A compound with a carbonyl group at the second position of the pyrrolidine ring.
Pyrrolidine: The parent compound without any substituents.
Uniqueness
1-Benzyl-3-(m-tolyl)pyrrolidin-3-amine is unique due to the presence of both benzyl and tolyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other pyrrolidine derivatives.
Properties
Molecular Formula |
C18H22N2 |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-benzyl-3-(3-methylphenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C18H22N2/c1-15-6-5-9-17(12-15)18(19)10-11-20(14-18)13-16-7-3-2-4-8-16/h2-9,12H,10-11,13-14,19H2,1H3 |
InChI Key |
BZCQFLDIEQPCRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCN(C2)CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


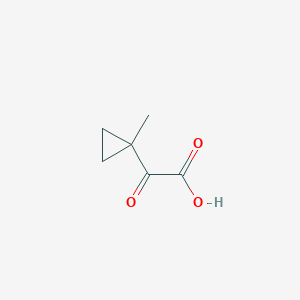
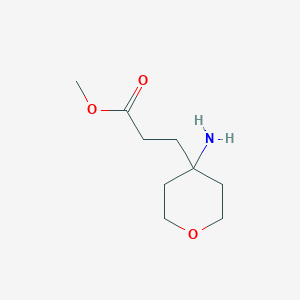
![N-[(4-Chlorophenyl)carbamoyl]glycine](/img/structure/B15311165.png)
